Piperazine, 4-methyl-1-propionyl-
Overview
Description
Piperazine, 4-methyl-1-propionyl-, is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. Piperazine and its derivatives are widely used in medicinal chemistry due to their diverse biological activities and pharmacological properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of piperazine derivatives, including Piperazine, 4-methyl-1-propionyl-, can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts . Another method includes the Ugi reaction, which is a multicomponent reaction that forms piperazine rings . Additionally, ring opening of aziridines under the action of N-nucleophiles and intermolecular cycloaddition of alkynes bearing amino groups are also employed .
Industrial Production Methods
Industrial production of piperazine derivatives often involves batch or flow (microwave) reactors. A simplified procedure for the general synthesis of monosubstituted piperazines involves a one-pot-one-step reaction from protonated piperazine without the need for protecting groups . This method uses heterogeneous catalysis by metal ions supported on commercial polymeric resins and can be performed at room or higher temperatures in common solvents .
Chemical Reactions Analysis
Types of Reactions
Piperazine, 4-methyl-1-propionyl-, undergoes various chemical reactions, including:
Reduction: Involves the removal of oxygen atoms or the addition of hydrogen atoms.
Substitution: Involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Reaction conditions vary depending on the desired product and may include different solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution reactions can result in various substituted piperazine derivatives .
Scientific Research Applications
Piperazine, 4-methyl-1-propionyl-, has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Piperazine, 4-methyl-1-propionyl-, involves its interaction with specific molecular targets. For instance, piperazine derivatives are known to act as GABA receptor agonists, binding directly and selectively to muscle membrane GABA receptors . This binding causes hyperpolarization of nerve endings, resulting in flaccid paralysis of parasitic worms . Additionally, piperazine derivatives may inhibit specific enzymes or receptors, leading to various pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Piperazine, 4-methyl-1-propionyl-, include other piperazine derivatives such as:
- Piperazine, 1-methyl-4-phenyl-
- Piperazine, 1-ethyl-4-benzoyl-
- Piperazine, 1-(2-hydroxyethyl)-4-methyl-
Uniqueness
Piperazine, 4-methyl-1-propionyl-, is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methyl and 1-propionyl groups can influence its reactivity, pharmacokinetics, and interaction with biological targets .
Properties
IUPAC Name |
1-(4-methylpiperazin-1-yl)propan-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O/c1-3-8(11)10-6-4-9(2)5-7-10/h3-7H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZHVLILJVZZLNS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCN(CC1)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20213317 | |
Record name | Piperazine, 4-methyl-1-propionyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63867-55-0 | |
Record name | Piperazine, 4-methyl-1-propionyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063867550 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Piperazine, 4-methyl-1-propionyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20213317 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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